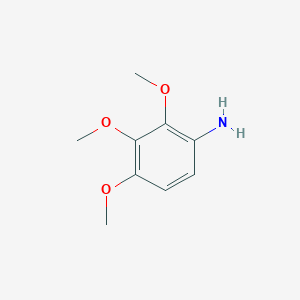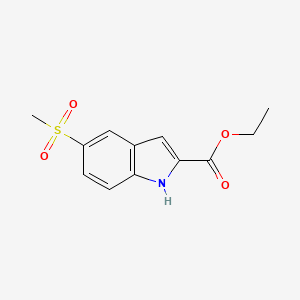
2-(4-Methoxy-3-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methoxy-3-methylphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C12H17NO and a molecular weight of 191.27 .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The structure of “2-(4-Methoxy-3-methylphenyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 293.9±40.0 °C and a predicted density of 1.010±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-(4-Methoxy-3-methylphenyl)pyrrolidine has been studied for its corrosion inhibition properties. Research demonstrates the effectiveness of pyridine derivatives, closely related to pyrrolidine compounds, in protecting mild steel in acidic environments. These inhibitors are predominantly cathodic and adhere to Langmuir's adsorption isotherm, creating protective films on steel surfaces (Ansari, Quraishi, & Singh, 2015).
Synthesis and Anti-inflammatory Activities
Another significant application is in the synthesis of compounds with potential anti-inflammatory and analgesic properties. For instance, derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, structurally related to pyrrolidine, have shown comparable anti-inflammatory activities to common drugs like indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).
Development of Pharmaceutical Agents
Research on pyrrolidine derivatives, closely related to 2-(4-Methoxy-3-methylphenyl)pyrrolidine, has led to the development of compounds with potential pharmaceutical applications. These compounds, including pyrrolidin-2-one derivatives, have been evaluated for their antiarrhythmic and antihypertensive effects, showcasing their potential in cardiovascular therapies (Malawska et al., 2002).
Catalysis and Structural Chemistry
Pyrrolidine derivatives play a crucial role in catalysis and structural chemistry. Their use in asymmetric Grignard cross-coupling reactions and the structural analysis of their palladium(II) complexes highlight their versatility in synthetic chemistry (Nagel & Nedden, 1997).
Safety And Hazards
While specific safety and hazard information for “2-(4-Methoxy-3-methylphenyl)pyrrolidine” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, skin contact, and eye contact, and using the compound only in well-ventilated areas .
Propiedades
IUPAC Name |
2-(4-methoxy-3-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(5-6-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJFHAIWRDAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281540 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
CAS RN |
887361-09-3 |
Source


|
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887361-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxy-3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

